molecular formula C21H15Cl2N3O4 B243335 3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B243335
M. Wt: 444.3 g/mol
InChI Key: SERSYPJWWVBNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of PKB and GSK-3β. PKB is a serine/threonine kinase that plays a role in cell survival, growth, and metabolism. GSK-3β is also a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. Inhibition of these enzymes can lead to changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects
3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the inhibition of PKB and GSK-3β.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit PKB and GSK-3β, making it a useful tool for studying these enzymes. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which could affect the interpretation of the results.

Future Directions

There are several future directions for research on 3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study its effects on other cellular processes and enzymes. Additionally, further research is needed to determine its safety and toxicity in vivo.

Synthesis Methods

3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can be synthesized through various methods. One of the most common methods is the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-amino-5-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-amino-5-methoxy-1,3-oxazolo[4,5-b]pyridine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (PKB) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes. This inhibition can lead to changes in cell signaling pathways and gene expression, making it a useful tool for studying these processes.

properties

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-28-16-6-5-11(21-26-19-17(30-21)4-3-7-24-19)8-15(16)25-20(27)13-9-12(22)10-14(23)18(13)29-2/h3-10H,1-2H3,(H,25,27)

InChI Key

SERSYPJWWVBNJF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4OC)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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